![molecular formula C21H17N3O5S3 B2972931 N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105196-07-3](/img/structure/B2972931.png)

N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

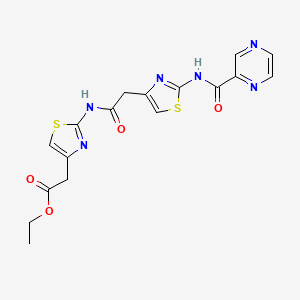

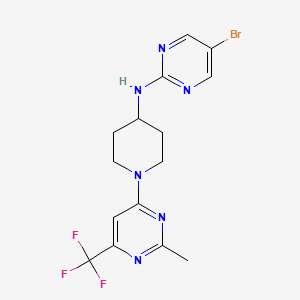

N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an oxadiazole ring

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that compounds with a similar 1,3-benzodioxol-5-yl-indole structure have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects on cell division and growth.

Result of Action

Based on the reported effects of similar compounds, it may cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

The compound has been found to have inhibitory effects on certain enzymes. For instance, it has been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes . COX enzymes are involved in the biosynthesis of prostaglandins, which play important roles in various biological responses .

Cellular Effects

The compound has shown cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line .

Molecular Mechanism

At the molecular level, the compound is believed to interact with biomolecules such as enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the compound may inhibit the activity of COX enzymes, thereby affecting the biosynthesis of prostaglandins .

Temporal Effects in Laboratory Settings

It has been reported that the compound exhibits cytotoxic activity against certain cancer cell lines

Metabolic Pathways

It is known that the compound can inhibit COX enzymes , which are involved in the biosynthesis of prostaglandins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through a Claisen-Schmidt condensation reaction between piperonal and an appropriate ketone using a base such as potassium hydroxide in ethanol under ultrasonic irradiation.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazides and other reduced derivatives.

Substitution: Various substituted benzodioxole and thiophene derivatives.

Scientific Research Applications

Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound can be used as a probe to study various biochemical pathways, particularly those involving sulfur-containing compounds and heterocyclic rings.

Comparison with Similar Compounds

Similar Compounds

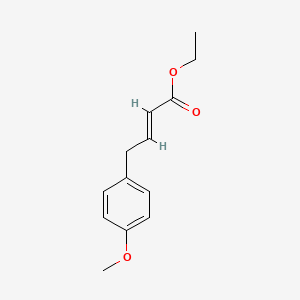

- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- 3-(1,3-benzodioxol-5-yl)acrylaldehyde

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is unique due to its combination of benzodioxole, oxadiazole, and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in drug development and materials science.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-24(14-5-8-16-17(11-14)28-12-27-16)32(25,26)18-9-10-31-19(18)21-22-20(23-29-21)13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZXXSMSSDGXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-diazadispiro[2.2.4^{6}.2^{3}]dodecane-8,10-dione](/img/structure/B2972850.png)

![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2972861.png)

![N-(2-ethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2972868.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)